![molecular formula C12H10N2O2S B348526 7,9-Dimethylpyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol CAS No. 290299-83-1](/img/structure/B348526.png)

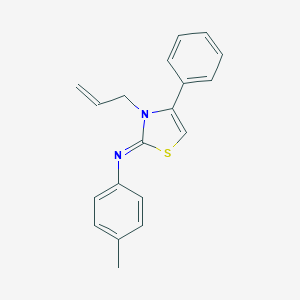

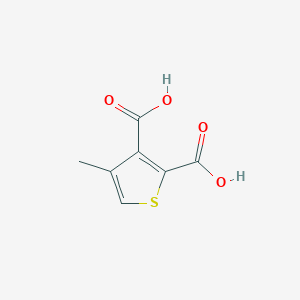

7,9-Dimethylpyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a chemical compound . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .

Synthesis Analysis

A series of 7,9-dimethyl-8-substituted pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been synthesized starting from 3-substituted pentan-2,4-dione in three steps . Methods for the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile were developed .Molecular Structure Analysis

The molecular structure of 7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is complex. It has a molecular formula of C18H10N2O2S3 .Chemical Reactions Analysis

Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 632.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C .Scientific Research Applications

Regioselectivity in Radical Bromination

Research on unsymmetrical dimethylpyridines, which are structurally related to the compound , has provided insights into regioselectivity during free radical bromination. This work elucidates the inductive effects of nitrogen in the ring and its impact on the bromination of methyl groups, indicating the compound's potential utility in synthetic chemistry for selective functionalization (Thapa et al., 2014).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which share a similar heterocyclic nature with the query compound, highlights the broader applicability of such compounds in medicinal chemistry. This research emphasizes the role of these scaffolds in drug development, showcasing the compound's relevance in creating pharmaceuticals (Parmar et al., 2023).

Heterocyclic Chemistry and Coordination Compounds

Investigations into the chemistry of heterocyclic compounds, including pyridine and thiophene derivatives, underline the significant variability and potential of these molecules in forming coordination compounds with diverse properties. This research suggests potential applications in developing new materials with specific magnetic, electrochemical, or biological activities (Boča et al., 2011).

Pyrimidine Derivatives in Optical Sensors

The development of pyrimidine-based optical sensors demonstrates the utility of heterocyclic compounds in analytical chemistry. These derivatives serve as recognition units for constructing optical sensors, indicating the importance of structurally related compounds like the one in sensing applications (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary target of 7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates the inhibitory effect of the compound on the target .

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the neurotransmission pathway . By inhibiting the receptor, it modulates the flow of chloride ions across the neuronal cell membrane, which in turn influences the neuronal excitability .

Result of Action

The compound exhibits neurotropic activity . It has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds in this series also show anxiolytic and behavior activating effects .

Biochemical Analysis

Biochemical Properties

It has been found to interact with the GABA A receptor . The complexation of this compound with the GABA A receptor occurs in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This indicates the inhibitory effect of the compound on the target .

Cellular Effects

The cellular effects of 7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol have been studied in vivo in rats and mice . It was found to have an anticonvulsant effect of antagonism with corazole . Some compounds also had anxiolytic and behavior activating effects .

Molecular Mechanism

The molecular mechanism of action of 7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol involves its interaction with the GABA A receptor . It binds to the benzamidine site of subsite 1 and subsite 3 of the ECD interface, indicating its inhibitory effect .

Properties

IUPAC Name |

6-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-5-3-6(2)13-12-9(5)10-11(17-12)7(15)4-8(16)14-10/h3-4H,1-2H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGRKPWOKCOLSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)

![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)

![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)

![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)

![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)